3-Methyl-3-(naphthalen-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(naphthalen-1-yl)butan-1-amine is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(naphthalen-1-yl)butan-1-amine can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-(naphthalen-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amine forms.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(naphthalen-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is valuable in medicinal chemistry for the development of drug candidates.
Wirkmechanismus
The mechanism by which 3-Methyl-3-(naphthalen-1-yl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its full potential in medicinal and industrial applications .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-(naphthalen-1-ylamino)butan-1-ol: This compound is structurally similar and serves as a chemically differentiated building block for organic synthesis.
1-Butanol, 3-methyl-:
Uniqueness: 3-Methyl-3-(naphthalen-1-yl)butan-1-amine is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H19N |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
3-methyl-3-naphthalen-1-ylbutan-1-amine |
InChI |
InChI=1S/C15H19N/c1-15(2,10-11-16)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11,16H2,1-2H3 |
InChI-Schlüssel |
RFHYLRXLQYMNFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.